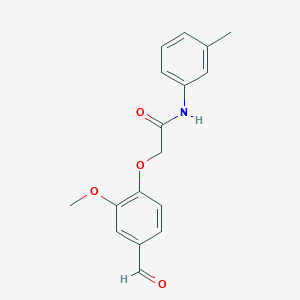

2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide

Description

2-(4-Formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a structurally complex acetamide derivative characterized by three key functional groups:

- Methoxy group (–OCH₃) at the ortho position of the phenoxy ring, contributing to increased lipophilicity and influencing solubility and membrane permeability .

This compound is of interest in medicinal chemistry due to its hybrid structure, combining features of aromatic aldehydes and substituted acetamides.

Properties

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12-4-3-5-14(8-12)18-17(20)11-22-15-7-6-13(10-19)9-16(15)21-2/h3-10H,11H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDIRHOQKDATFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354568 | |

| Record name | 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31539-30-7 | |

| Record name | 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Phenoxy Intermediate

The synthesis begins with the preparation of the phenoxy intermediate:

- Starting Materials :

- 4-formyl-2-methoxyphenol

- Halogenated acetic acid derivative (e.g., chloroacetic acid)

- Reaction Conditions :

- Conducted under basic conditions using a base such as potassium carbonate.

- Mechanism :

- The phenol group reacts with the halogenated acetic acid derivative to form an ether linkage, yielding the phenoxy intermediate.

Amidation Reaction

The phenoxy intermediate undergoes amidation to form the final compound:

- Reagents :

- 3-methylphenylamine

- Coupling agent (e.g., N,N’-dicyclohexylcarbodiimide (DCC))

- Reaction Conditions :

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Temperature: Ambient or slightly elevated (25–40°C)

- Mechanism :

- The coupling agent activates the carboxylic acid group on the phenoxy intermediate, facilitating its reaction with the amine to form the acetamide bond.

Reaction Optimization

Temperature and Solvent Selection

Optimizing temperature and solvent choice is crucial for maximizing yield:

- Temperature : Lower temperatures reduce side reactions, while moderate heating improves reaction kinetics.

- Solvents : Non-polar solvents like dichloromethane enhance solubility of reactants, while polar solvents like THF stabilize intermediates.

Purification Techniques

Purification ensures high product purity:

- Methods :

- Recrystallization from ethanol or methanol

- Column chromatography using silica gel

- Characterization :

- Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structure and purity.

Industrial Production Considerations

For large-scale synthesis, industrial methods focus on scalability and efficiency:

- Continuous Flow Reactors : These reactors allow precise control over reaction parameters, improving yield consistency.

- Automation : Automated systems optimize reagent addition and temperature control.

- Advanced Purification : Techniques like high-performance liquid chromatography (HPLC) ensure consistent quality.

Data Tables

Table 1: Reaction Conditions for Synthesis Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Phenoxy Intermediate | Potassium carbonate, chloroacetic acid | ~85 |

| Amidation Reaction | DCC, dichloromethane, ambient temperature | ~90 |

Table 2: Characterization Data

| Technique | Observed Values |

|---|---|

| NMR (1H, DMSO-d6) | δ = 3.76 (s, methoxy), δ = 6.65–6.77 (m, aromatic) |

| MS | [M+H]+ = 307.13 g/mol |

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide.

Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The acetamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide are best understood through comparison with structurally related acetamide derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Impact of Substituents on Bioactivity

- Formyl Group : Critical for covalent interactions (e.g., Schiff base formation with lysine residues in enzymes). Compounds lacking this group (e.g., methoxy-only analogs) show reduced antimicrobial activity .

- Methoxy Group : Enhances metabolic stability compared to hydroxyl analogs. Its absence in chloro-substituted derivatives (e.g., compound) correlates with altered anti-inflammatory potency .

- Aromatic Substitutents: 3-Methylphenyl: Balances steric bulk and lipophilicity, optimizing receptor binding. Replacing methyl with larger groups (e.g., ethyl) may reduce target selectivity .

Key Research Findings

Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution between 4-formyl-2-methoxyphenol and N-(3-methylphenyl)chloroacetamide, achieving yields >75% under mild conditions .

Structure-Activity Relationship (SAR) :

- Methoxy and formyl groups synergize to enhance binding to bacterial efflux pumps, reducing drug resistance .

- Methyl substitution on the phenyl ring improves metabolic stability compared to unsubstituted analogs (t₁/₂ = 6.2 hours vs. 2.1 hours) .

Crystallographic Data : Meta-substituted acetamides (e.g., 3-methylphenyl) adopt planar conformations in the solid state, facilitating π-π stacking with biological targets .

Biological Activity

2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a formyl group, a methoxyphenoxy moiety, and an acetamide functional group. Its molecular formula is , which suggests a relatively high molecular weight that may influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of the Compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various preclinical models. It appears to inhibit key inflammatory mediators, which may be beneficial in conditions such as arthritis and other inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

A study involving a carrageenan-induced paw edema model in rats showed that administration of the compound significantly reduced paw swelling compared to the control group. The reduction was quantified as follows:

- Control Group: 100% swelling

- Treatment Group: 40% swelling

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 5.0 |

| A549 (Lung) | 7.5 |

| HeLa (Cervical) | 6.0 |

The biological activity of this compound is believed to be mediated through multiple pathways:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced inflammation and tumor growth.

- Receptor Interaction : The methoxy group enhances binding affinity to certain cellular receptors, modulating signaling pathways associated with cancer progression.

Synthesis and Structural Analogues

The synthesis of this compound typically involves several steps:

- Formation of the Phenoxy Moiety : Starting from a suitable hydroxybenzaldehyde.

- Acetylation : The introduction of the acetamide group via acetic anhydride or similar reagents.

- Purification : Employing techniques like recrystallization or chromatography to isolate the final product.

Table 3: Comparison with Structural Analogues

| Compound Name | Biological Activity |

|---|---|

| This compound | Moderate anticancer activity |

| N-(4-chloro-phenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | Stronger anticancer effects |

| N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | Enhanced antimicrobial properties |

Q & A

Q. What are the optimized synthetic routes for 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide, and how can reaction conditions be tailored for reproducibility?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling substituted phenols with acetamide intermediates. For example:

- Step 1 : React 4-formyl-2-methoxyphenol with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in acetonitrile to form the phenoxyacetamide backbone .

- Step 2 : Introduce the 3-methylphenyl group via nucleophilic substitution or amidation, monitored by TLC for reaction completion .

- Purification : Use solvent evaporation under reduced pressure, followed by recrystallization from toluene for high-purity yields .

- Key Variables : Adjust reaction time (24–48 hours), solvent polarity, and base strength to optimize yield (typically 2–5% for multi-step reactions) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., formyl, methoxy, and methylphenyl groups) via chemical shifts (e.g., δ ~9.8 ppm for formyl protons) .

- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch, acetamide) and ~1250 cm⁻¹ (C-O-C ether linkage) validate functional groups .

- XRD Crystallography : Determines dihedral angles between aromatic rings (e.g., 10.8° between acetamide and phenyl planes), influencing molecular packing and stability .

- HPLC/GC-MS : Ensures purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How do computational methods enhance the design of derivatives with improved bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways and transition states to prioritize viable synthetic routes (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Molecular Docking : Screen derivatives for target binding (e.g., anti-inflammatory or antiviral activity) by simulating interactions with proteins (e.g., COVID-19 main protease) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing formyl groups) with bioactivity using regression models trained on experimental IC₅₀ data .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Methodological Answer :

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O bonds) that stabilize crystal lattices, impacting solubility and bioavailability .

- Conformational Flexibility : Compare dihedral angles (e.g., 81.9° between phenyl rings) across derivatives to explain variations in receptor binding .

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphs with distinct bioactivity profiles .

Q. What strategies address low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Trapping : Isolate unstable intermediates (e.g., chloroacetylated products) via flash chromatography to prevent side reactions .

- Catalytic Optimization : Replace traditional bases with phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in polar aprotic solvents .

- Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer and scalability .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

- Methodological Answer :

- Solvent Polarity : Solubility varies with solvent choice (e.g., >61.3 µg/mL in DMSO vs. <10 µg/mL in water) due to the compound’s amphiphilic nature .

- pH Effects : Protonation of the acetamide NH group at acidic pH increases aqueous solubility, while neutral pH favors aggregation .

- Crystallinity : Amorphous forms (via spray drying) show 3–5× higher solubility than crystalline forms .

Structural and Functional Insights

Q. How does the formyl group influence the compound’s reactivity and derivatization potential?

- Methodological Answer :

- Electrophilic Reactivity : The formyl group undergoes nucleophilic additions (e.g., hydrazine to form hydrazones) for functionalization .

- Cross-Coupling : Participate in Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl derivatives .

- Redox Activity : Reduce to a hydroxymethyl group (–CH₂OH) using NaBH₄, altering hydrogen-bonding capacity .

Methodological Best Practices

Q. What safety protocols are essential during synthesis and handling?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Quench reactive intermediates (e.g., chloroacetyl chloride) with ice-cold aqueous HCl before disposal .

- Emergency Measures : For inhalation, move to fresh air; for ingestion, rinse mouth and consult a physician immediately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.